molecular formula C9H13BO4 B2532213 3-[(Methoxymethoxy)methyl]phenylboronic acid CAS No. 2096342-14-0

3-[(Methoxymethoxy)methyl]phenylboronic acid

Cat. No.: B2532213
CAS No.: 2096342-14-0
M. Wt: 196.01
InChI Key: GRPFYESOWAUMKT-UHFFFAOYSA-N
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Description

3-[(Methoxymethoxy)methyl]phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxymethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methoxymethoxy)methyl]phenylboronic acid typically involves the protection of the phenol group followed by the introduction of the boronic acid functionality. One common method includes the following steps:

    Protection of the phenol group: The phenol group is protected using methoxymethyl chloride in the presence of a base such as sodium hydride to form the methoxymethoxy derivative.

    Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-[(Methoxymethoxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

3-[(Methoxymethoxy)methyl]phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methoxymethoxy)methyl]phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid

Comparison: 3-[(Methoxymethoxy)methyl]phenylboronic acid is unique due to the presence of the methoxymethoxy group, which provides additional steric and electronic properties compared to other methoxy-substituted phenylboronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

[3-(methoxymethoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-7-14-6-8-3-2-4-9(5-8)10(11)12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPFYESOWAUMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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